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Compound of Interest

Compound Name: 5-Fluoroisobenzofuran-1(3H)-one

Cat. No.: B1317678 Get Quote

This technical guide provides an in-depth analysis of the spectral data for the novel

heterocyclic compound, 5-Fluoroisobenzofuran-1(3H)-one. The following sections detail the

predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data for this compound. This guide is intended for researchers, scientists, and professionals in

the field of drug development and medicinal chemistry. 5-Fluoroisobenzofuran-1(3H)-one is a

key intermediate in the synthesis of various pharmaceuticals, particularly in the development of

central nervous system agents and serotonin reuptake inhibitors.[1] The introduction of a

fluorine atom can enhance the metabolic stability and binding affinity of drug candidates.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the structure and chemical environment of atoms within a molecule. For 5-
Fluoroisobenzofuran-1(3H)-one, both ¹H and ¹³C NMR are crucial for structural elucidation.

Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of 5-Fluoroisobenzofuran-1(3H)-one in deuterated

chloroform (CDCl₃) is summarized in the table below. The predictions are based on established

principles of NMR spectroscopy and analysis of substituent effects on aromatic systems.
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~ 7.85 dd (J ≈ 8.5, 5.5 Hz) 1H H-7

~ 7.20 dd (J ≈ 8.5, 2.5 Hz) 1H H-6

~ 7.10 td (J ≈ 8.5, 2.5 Hz) 1H H-4

~ 5.30 s 2H H-3

1.1.1. Experimental Protocol for ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum of 5-Fluoroisobenzofuran-1(3H)-one is

as follows:

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard.

Instrument: A 400 MHz (or higher) NMR spectrometer.

Parameters:

Number of scans: 16-32

Relaxation delay: 1.0 s

Pulse width: 90°

Acquisition time: ~3-4 s

Spectral width: -2 to 12 ppm

1.1.2. Interpretation of the Predicted ¹H NMR Spectrum

H-7 (~7.85 ppm): This proton is expected to appear at the most downfield position in the

aromatic region due to the deshielding effect of the adjacent carbonyl group and the

electron-withdrawing fluorine atom. It will likely appear as a doublet of doublets due to
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coupling with H-6 (ortho-coupling, J ≈ 8.5 Hz) and H-4 (meta-coupling through the fluorine

atom, J ≈ 5.5 Hz).

H-6 (~7.20 ppm): This proton is ortho to the fluorine atom and meta to the lactone ring. It is

predicted to be a doublet of doublets due to ortho-coupling with H-7 (J ≈ 8.5 Hz) and meta-

coupling with H-4 (J ≈ 2.5 Hz).

H-4 (~7.10 ppm): This proton is also influenced by the fluorine atom and the lactone ring. It is

expected to be a triplet of doublets due to ortho-coupling with H-6 (J ≈ 8.5 Hz) and meta-

coupling with H-7 (J ≈ 2.5 Hz), with further splitting from the fluorine atom.

H-3 (~5.30 ppm): The two protons of the methylene group (CH₂) are chemically equivalent

and are adjacent to an oxygen atom and a benzene ring. This environment leads to a

significant downfield shift. As there are no adjacent protons, the signal is predicted to be a

singlet.

¹H NMR Data Acquisition Workflow

Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum of 5-Fluoroisobenzofuran-1(3H)-one in CDCl₃ is presented

below.

Chemical Shift (ppm) Assignment

~ 171.0 C-1 (C=O)

~ 165.0 (d, ¹JCF ≈ 250 Hz) C-5

~ 149.0 C-7a

~ 127.0 (d, ³JCF ≈ 8 Hz) C-7

~ 125.0 (d, ⁴JCF ≈ 3 Hz) C-3a

~ 115.0 (d, ²JCF ≈ 22 Hz) C-6

~ 110.0 (d, ²JCF ≈ 24 Hz) C-4

~ 69.0 C-3
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1.2.1. Experimental Protocol for ¹³C NMR Spectroscopy

Sample Preparation: Use the same sample prepared for ¹H NMR.

Instrument: A 400 MHz NMR spectrometer (operating at 100 MHz for ¹³C).

Parameters:

Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)

Relaxation delay: 2.0 s

Pulse width: 90°

Acquisition time: ~1-2 s

Spectral width: 0 to 200 ppm

Proton decoupling: Broadband decoupling to simplify the spectrum to singlets (unless C-F

coupling is being observed).

1.2.2. Interpretation of the Predicted ¹³C NMR Spectrum

C-1 (~171.0 ppm): The carbonyl carbon of the lactone is expected to be the most downfield

signal, which is characteristic of ester carbonyls.

C-5 (~165.0 ppm): The carbon directly bonded to the fluorine atom will show a large one-

bond coupling constant (¹JCF) and will be significantly downfield.

C-7a and C-3a (~149.0 and ~125.0 ppm): These are the quaternary carbons of the benzene

ring fused to the lactone. Their chemical shifts are influenced by their position relative to the

fluorine and the lactone ring.

C-7, C-6, and C-4 (~127.0, ~115.0, and ~110.0 ppm): These are the protonated aromatic

carbons. Their chemical shifts and coupling to fluorine (JCF) are predicted based on their

positions relative to the fluorine atom.
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C-3 (~69.0 ppm): The methylene carbon adjacent to the oxygen atom is expected in this

region.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Predicted IR Absorption Data
Wavenumber (cm⁻¹) Intensity Assignment

~ 3050-3100 Medium Aromatic C-H stretch

~ 2850-2960 Medium Aliphatic C-H stretch (CH₂)

~ 1760 Strong C=O stretch (γ-lactone)

~ 1600, 1480 Medium-Strong Aromatic C=C stretch

~ 1250 Strong C-O-C stretch (ester)

~ 1100 Strong C-F stretch

2.1.1. Experimental Protocol for IR Spectroscopy

Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated

Total Reflectance (ATR) accessory or by preparing a KBr pellet.

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

Parameters:

Scan range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of scans: 16-32

2.1.2. Interpretation of the Predicted IR Spectrum
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Aromatic and Aliphatic C-H Stretch: The peaks above 3000 cm⁻¹ are characteristic of C-H

bonds in an aromatic ring, while those just below 3000 cm⁻¹ are from the methylene group.

C=O Stretch (~1760 cm⁻¹): A strong absorption in this region is a hallmark of a carbonyl

group. The relatively high frequency is characteristic of a five-membered lactone (γ-lactone)

due to ring strain.

Aromatic C=C Stretch (~1600, 1480 cm⁻¹): These absorptions are typical for the carbon-

carbon double bonds within the benzene ring.

C-O-C Stretch (~1250 cm⁻¹): This strong band is indicative of the ester functional group.

C-F Stretch (~1100 cm⁻¹): A strong absorption in this region is expected for the carbon-

fluorine bond.

Key IR Absorptions and Functional Groups

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. It provides information about the molecular weight and the

fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data
Molecular Ion (M⁺): m/z = 152.12

Major Fragments: m/z = 124, 95, 75

3.1.1. Experimental Protocol for Mass Spectrometry

Sample Introduction: The sample can be introduced via direct infusion or through a gas

chromatograph (GC-MS).

Ionization Method: Electron Ionization (EI) at 70 eV is a common method for small

molecules.

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.
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3.1.2. Interpretation of the Predicted Mass Spectrum

The molecular ion peak at m/z 152 corresponds to the molecular weight of 5-
Fluoroisobenzofuran-1(3H)-one (C₈H₅FO₂). The predicted fragmentation pattern is based on

the typical behavior of phthalides and related aromatic esters.

m/z 124: This fragment likely arises from the loss of carbon monoxide (CO, 28 Da) from the

molecular ion, a common fragmentation pathway for lactones.

m/z 95: Subsequent loss of a formyl radical (CHO, 29 Da) or direct loss of the C₂H₂O group

from the lactone ring could lead to this fragment.

m/z 75: This fragment could correspond to a fluorinated aromatic fragment, possibly from

further fragmentation of the m/z 95 ion.

[C8H5FO2]+.
m/z = 152

[C7H5FO]+.
m/z = 124

- CO [C6H4F]+.
m/z = 95

- CHO

Click to download full resolution via product page

Predicted Fragmentation Pathway

Conclusion
The predicted NMR, IR, and MS spectral data provide a comprehensive spectroscopic profile of

5-Fluoroisobenzofuran-1(3H)-one. This information is invaluable for the identification and

characterization of this compound in research and development settings. The detailed

interpretation of the spectra, based on fundamental principles of spectroscopy, serves as a

reliable guide for scientists working with this and related molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. 5-Fluoroisobenzofuran-1(3H)-one [myskinrecipes.com]

To cite this document: BenchChem. [Spectroscopic Characterization of 5-
Fluoroisobenzofuran-1(3H)-one: A Technical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1317678#spectral-data-for-5-
fluoroisobenzofuran-1-3h-one-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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